3-Hydroxy-1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1,4-dihydropyridin-4-one

Iron chelation Lipophilicity Pharmacokinetics

3-Hydroxy-1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1,4-dihydropyridin-4-one (CAS 1267891-96-2) is a substituted 1,4-dihydropyridin-4-one belonging to the 3-hydroxy-4-pyridinone (HPO) class of bidentate iron(III) chelators. The compound possesses a C15H17NO4 molecular formula with a molecular weight of 275.30 g/mol, a computed XLogP3 value of 2.1, and a topological polar surface area (TPSA) of 59 Ų.

Molecular Formula C15H17NO4
Molecular Weight 275.304
CAS No. 1267891-96-2
Cat. No. B2608106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1,4-dihydropyridin-4-one
CAS1267891-96-2
Molecular FormulaC15H17NO4
Molecular Weight275.304
Structural Identifiers
SMILESCC1=C(C(=O)C=CN1CCOC2=CC=C(C=C2)OC)O
InChIInChI=1S/C15H17NO4/c1-11-15(18)14(17)7-8-16(11)9-10-20-13-5-3-12(19-2)4-6-13/h3-8,18H,9-10H2,1-2H3
InChIKeyXFQYAMNEAYRIFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Hydroxy-1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1,4-dihydropyridin-4-one (CAS 1267891-96-2): A Structurally Differentiated 3-Hydroxy-4-pyridinone Iron Chelator Scaffold for Procurement Evaluation


3-Hydroxy-1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1,4-dihydropyridin-4-one (CAS 1267891-96-2) is a substituted 1,4-dihydropyridin-4-one belonging to the 3-hydroxy-4-pyridinone (HPO) class of bidentate iron(III) chelators [1]. The compound possesses a C15H17NO4 molecular formula with a molecular weight of 275.30 g/mol, a computed XLogP3 value of 2.1, and a topological polar surface area (TPSA) of 59 Ų [1]. Its defining structural feature is the 2-(4-methoxyphenoxy)ethyl substituent at the N1 position of the 3-hydroxy-2-methyl-4-pyridinone core, which fundamentally distinguishes it from the clinically established HPO iron chelator deferiprone (1,2-dimethyl-3-hydroxy-4(1H)-pyridinone; MW 139.15; XLogP3 ≈0.6) and its N-desmethyl analog (3-hydroxy-2-methyl-4(1H)-pyridinone; MW 125.13; LogP ≈0.39) [1][2].

Why Generic Substitution Fails: The N1-Substituent as a Critical Determinant of Lipophilicity and Chelation Behavior in 3-Hydroxy-4-pyridinone Selection for 1267891-96-2


In the 3-hydroxy-4-pyridinone (HPO) class, the nature of the N1-substituent is not a passive structural feature—it is the primary driver of lipophilicity, which in turn governs both the iron(III) complex distribution coefficient between octanol and aqueous buffer (log D) and the in vivo iron mobilization profile [1]. A comprehensive structure–property study of 48 N-substituted HPOs demonstrated that ligand log D values span over seven orders of magnitude depending on the N-substituent, and that the relationship between ligand log D and iron(III) complex log D is biphasic: for ligands with log D > −1, a steep linear correlation (slope = 2.53) exists, whereas more hydrophilic ligands (log D < −1) exhibit a shallow correlation (slope = 0.49) [1]. This means that simply interchanging any HPO with a different N-substituent can produce an iron complex with a dramatically different distribution coefficient, potentially altering target tissue penetration, biliary versus urinary excretion routing, and therapeutic window [1]. Deferiprone (XLogP3 ≈0.6) and N-desmethyl-deferiprone (LogP ≈0.39) occupy a narrow, relatively hydrophilic property space, whereas the target compound bearing a 4-methoxyphenoxyethyl N1-substituent (computed XLogP3 = 2.1; TPSA = 59 Ų) projects into a substantially more lipophilic domain [2][3]. Substituting the target compound with a simpler N-alkyl or N-hydroxyalkyl HPO therefore negates the lipophilicity-driven property differentiation that may be the primary rationale for its procurement.

Quantitative Differentiation Evidence for 3-Hydroxy-1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1,4-dihydropyridin-4-one (CAS 1267891-96-2) Versus In-Class Iron Chelator Analogs


Lipophilicity Differentiation: XLogP3 of 2.1 for the Target Compound Versus 0.6 for Deferiprone

The target compound exhibits a computed XLogP3 value of 2.1, compared to 0.6 for the clinically used HPO iron chelator deferiprone (CAS 30652-11-0) and approximately 0.39 for the N-desmethyl analog (CAS 17184-19-9) [1][2]. This represents an increase in computed lipophilicity of approximately 3.5-fold (1.5 log units) relative to deferiprone. The 4-methoxyphenoxyethyl N-substituent introduces an additional aromatic ring and an ether linkage, contributing to both the higher logP and the increased molecular weight (275.30 vs. 139.15 g/mol for deferiprone) [1].

Iron chelation Lipophilicity Pharmacokinetics

Hydrogen Bond Capacity Differentiation: 5 Acceptors and 1 Donor Versus 3 Acceptors and 1 Donor for Deferiprone

The target compound possesses 5 hydrogen bond acceptor (HBA) sites and 1 hydrogen bond donor (HBD) site, compared to 3 HBA and 1 HBD for deferiprone [1][2]. The additional HBA capacity arises from the ether oxygen atoms in the 4-methoxyphenoxyethyl side chain. While the core 3-hydroxy-4-pyridinone bidentate chelation motif is preserved, the additional hydrogen bond acceptors may modulate solvation energetics during iron(III) complexation and could introduce secondary coordination sphere effects or alter the compound's interaction with biological matrices [3].

Iron chelation Metal complexation Solubility

Iron(III) Chelation Affinity: Log β₃ = 36.4–37.2 for the 3-Hydroxy-2-methyl-4-pyridinone Core and the Predicted Impact of N1-Substituent Lipophilicity on Complex Distribution

The 3-hydroxy-2-methyl-4(1H)-pyridinone core scaffold (CAS 17184-19-9) forms tris-bidentate iron(III) complexes with cumulative stability constants (log β₃) ranging from 36.4 to 37.2 across multiple independent studies . Deferiprone, bearing an N1-methyl group, exhibits comparable iron(III) affinity and is clinically used for iron chelation therapy [1]. N1-substitution with a 4-methoxyphenoxyethyl group is not expected to abolish the bidentate {O,O} chelation mode of the 3-hydroxy-4-pyridinone pharmacophore, as the metal-coordinating oxygen atoms are remote from the N1 position [2]. However, based on the systematic structure–property relationships established by Rai et al. (1998) for 48 N-substituted HPOs, the substantially increased ligand lipophilicity (XLogP3 = 2.1 vs. 0.6 for deferiprone) is predicted to shift the iron(III) complex log D upward by approximately 3.8 log units (ΔlogP_ligand × slope 2.53), markedly favoring partitioning into lipid phases and biliary excretion pathways [2].

Iron chelation Stability constant Distribution coefficient

Rotatable Bond Count and Molecular Flexibility: 5 Rotatable Bonds Versus 0 for Deferiprone

The target compound contains 5 rotatable bonds (all within the N1-ethyl-phenoxy linker), compared to 0 rotatable bonds for deferiprone (Cactvs 3.4.8.24 computation) [1][2]. This introduces substantial conformational flexibility in the side chain while preserving the rigid, planar 3-hydroxy-4-pyridinone iron-chelating core. The rotatable bond count influences both the entropic cost of metal complexation and the conformational sampling during molecular recognition events with biological targets [3].

Conformational flexibility Molecular recognition Metal chelation

Topological Polar Surface Area (TPSA): 59 Ų Versus 53 Ų for N-Desmethyl-Deferiprone and 49 Ų for Deferiprone

The target compound has a computed TPSA of 59 Ų, compared to approximately 53 Ų for the N-desmethyl-deferiprone core scaffold (CAS 17184-19-9) and approximately 49 Ų for deferiprone (CAS 30652-11-0) [1][2]. Despite the larger molecular size, the TPSA remains well below the commonly cited threshold of 140 Ų for oral bioavailability and below the 90 Ų threshold often associated with blood-brain barrier penetration [3]. The combination of moderate TPSA (59 Ų) with elevated lipophilicity (XLogP3 = 2.1) places this compound in a favorable region of CNS drug-like chemical space relative to deferiprone (TPSA ≈ 49 Ų; XLogP3 = 0.6), which is known to penetrate the blood-brain barrier in guinea pigs [3].

Membrane permeability Blood-brain barrier Drug-likeness

Research and Industrial Application Scenarios for 3-Hydroxy-1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1,4-dihydropyridin-4-one (CAS 1267891-96-2) Based on Quantitative Differentiation Evidence


Design of Lipophilic Iron Chelators for Hepatic Iron Overload Targeting

The target compound's elevated XLogP3 (2.1) and the class-level prediction that this shifts iron(III) complex log D upward by approximately 3.8 log units versus deferiprone suggest preferential biliary excretion routing [1]. This makes the compound a candidate scaffold for programs targeting hepatic iron overload where hepatobiliary elimination is desired over renal clearance. Researchers investigating N-substituent effects on iron excretion pathways can use this compound to probe the biphasic log D relationship established by Rai et al. (1998) [1].

Structure–Activity Relationship (SAR) Exploration of N1-Substituted 3-Hydroxy-4-pyridinones as CNS-Penetrant Iron Chelators

With a TPSA of 59 Ų (below the 90 Ų CNS penetration threshold) and XLogP3 of 2.1, the target compound occupies a more CNS-favorable property space than deferiprone (TPSA ≈ 49 Ų; XLogP3 = 0.6) [2][3]. Given that deferiprone has demonstrated blood-brain barrier penetration in guinea pigs, this compound represents a structurally differentiated probe for comparing brain iron chelation efficacy as a function of N1-substituent lipophilicity in neurodegenerative disease models [4].

Metal Chelation Chemistry: Comparing Fe(III), Al(III), and Ga(III) Complexation with N-Aryloxyalkyl Hydroxypyridinones

The 4-methoxyphenoxyethyl N-substituent introduces 5 hydrogen bond acceptors and 5 rotatable bonds, creating a distinct solvation and conformational landscape compared to simple N-alkyl HPOs (0 rotatable bonds, 3 HBA for deferiprone) [2][5]. This scaffold is suited for systematic studies of how side-chain flexibility and secondary-sphere H-bond interactions influence the thermodynamics and kinetics of trivalent metal ion complexation (Fe³⁺, Al³⁺, Ga³⁺), building on the established core scaffold log β₃ values of 36.4–37.2 .

Procurement for Custom Library Synthesis: A Lipophilic HPO Scaffold for Diversity-Oriented Chelator Development

The target compound's well-defined structural features—preserved 3-hydroxy-2-methyl-4-pyridinone chelating core with a synthetically tractable phenoxyethyl linker terminating in a methoxy-substituted aromatic ring—make it a strategic intermediate for derivatization. The 4-methoxyphenoxy group can serve as a precursor for O-demethylation to a phenol for further conjugation or for electrophilic aromatic substitution. For procurement specialists building focused HPO libraries, this compound provides a high-value entry point into lipophilic chelator chemical space that is not accessible from deferiprone or N-desmethyl-deferiprone [2].

Quote Request

Request a Quote for 3-Hydroxy-1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1,4-dihydropyridin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.